JNJ 303

描述

JNJ 303 是一种合成有机化合物,以其作为钾通道电流选择性阻断剂的作用而闻名。 它主要用于科学研究,以研究其对各种生物系统的影响,特别是在糖尿病、肥胖症和中枢神经系统疾病的背景下 .

科学研究应用

JNJ 303 具有广泛的科学研究应用,包括:

化学: 用于研究钾通道阻断剂的性质和反应。

生物学: 研究其对细胞过程和离子通道调节的影响。

医学: 探索其在治疗糖尿病、肥胖症和中枢神经系统疾病方面的潜在治疗应用。

工业: 用于开发新的药物和化学产品 .

作用机制

JNJ 303 通过选择性阻断钾通道电流来发挥作用。这种作用是通过其与钾通道蛋白的相互作用介导的,导致离子流的抑制。 分子靶标包括钾通道亚基,所涉及的途径与细胞兴奋性和信号转导有关 .

生化分析

Biochemical Properties

JNJ 303 selectively inhibits the heteromeric Kv7.1-KCNE1 complex, with an IC50 value of 0.0784 µM . It does not affect homomeric Kv7.1, Kv7.2, or Kv1.5 in Xenopus oocytes at 1 µM . This suggests that this compound interacts specifically with the Kv7.1-KCNE1 complex, altering its function and potentially influencing biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of the Kv7.1 channel. It has been shown to prolong the QT interval and induce pause-dependent torsade de pointes (TdP) in anesthetized dogs when used at doses of 0.63 and 1.25 mg/kg . This indicates that this compound can influence cell signaling pathways and cellular metabolism, particularly in cardiac cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the Kv7.1 channel. By inhibiting this channel, this compound can alter the flow of potassium ions across the cell membrane, which can influence various cellular processes, including signal transduction and gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a high degree of stability, with a shelf life of at least 4 years when stored at -20°C .

Dosage Effects in Animal Models

In animal models, this compound has been shown to induce pause-dependent torsade de pointes (TdP) at doses of 0.63 and 1.25 mg/kg . This suggests that the effects of this compound can vary with dosage, and that high doses may have adverse effects.

准备方法

合成路线和反应条件

JNJ 303 的合成涉及多个步骤,从核心结构的制备开始。关键中间体是 2-(4-氯苯氧基)-N-[5-(甲磺酰胺)-2-金刚烷基]-2-甲基丙酰胺。 反应条件通常涉及使用有机溶剂和催化剂,以促进所需产物的形成 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高收率和纯度。 这包括控制温度、压力和反应时间,以及使用高纯度试剂和溶剂 .

化学反应分析

反应类型

JNJ 303 经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团替换一个官能团

常用试剂和条件

这些反应中使用的常用试剂包括像高锰酸钾这样的氧化剂、像氢化铝锂这样的还原剂以及用于取代反应的各种亲核试剂。 条件通常涉及受控温度和使用惰性气氛,以防止不希望发生的副反应 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生亚砜或砜,而还原可能产生醇或胺 .

相似化合物的比较

类似化合物

E-4031: 另一种具有不同作用机制的钾通道阻断剂。

多非利特: 用于治疗心律失常。

胺碘酮: 一种广谱抗心律失常药

JNJ 303 的独特性

This compound 在对钾通道电流的高度选择性方面是独一无二的,使其成为研究特定离子通道功能的宝贵工具。 它能够阻断钾通道而不影响其他心脏通道,使其区别于其他类似化合物 .

属性

IUPAC Name |

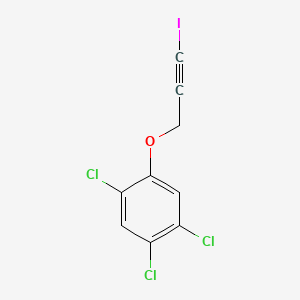

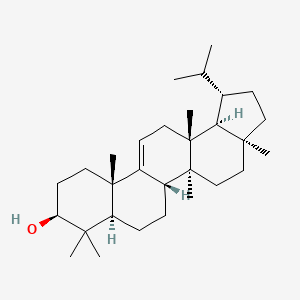

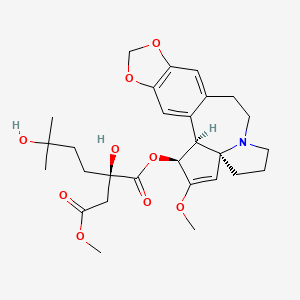

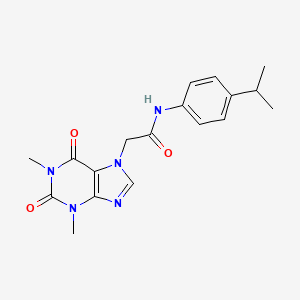

2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15+,18?,21? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGIRCJRKSAODN-DJASPMHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468834 | |

| Record name | JNJ 303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878489-28-2 | |

| Record name | JNJ 303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。